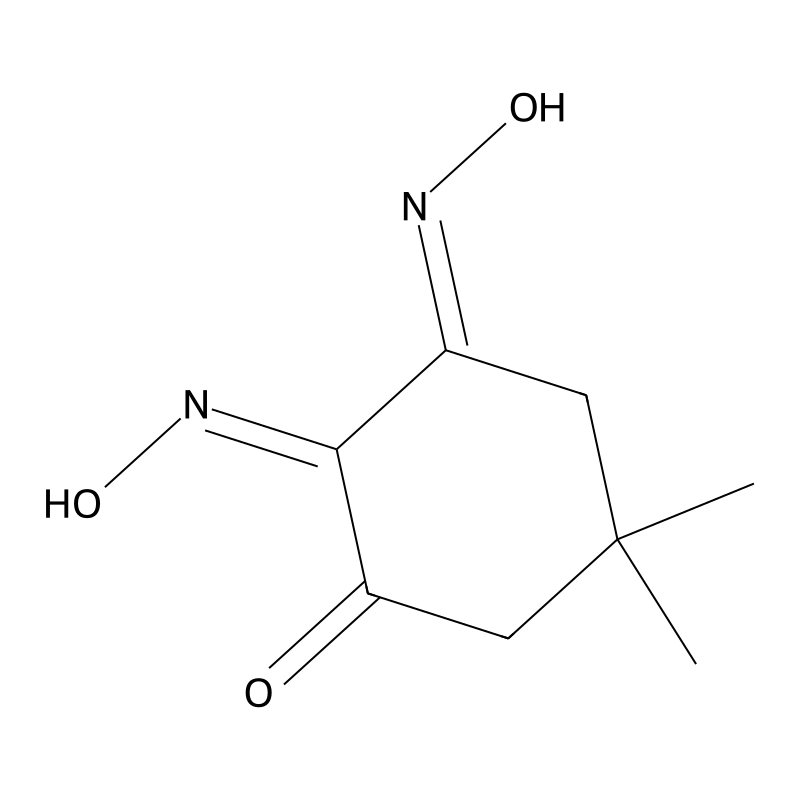2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one is an organic compound characterized by its unique structure that features two hydroxyimino groups attached to a dimethylcyclohexanone backbone. This compound is known for its potential applications in various fields including medicinal chemistry and materials science. The molecular formula of this compound is , and it has a molecular weight of approximately 170.21 g/mol .
- Condensation Reactions: The hydroxyimino groups can react with aldehydes or ketones to form oximes.
- Redox Reactions: The hydroxyimino groups can be oxidized or reduced, leading to the formation of corresponding oxime derivatives.
- Nucleophilic Addition: The carbonyl group in the cyclohexanone structure can undergo nucleophilic attack, allowing for further derivatization.
Research indicates that 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one exhibits biological activities that may include:
- Antioxidant Properties: Compounds with hydroxyimino groups are often studied for their ability to scavenge free radicals.
- Antimicrobial Activity: Some studies suggest that similar compounds may possess antimicrobial properties, although specific data on this compound is limited.
The synthesis of 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one typically involves the following steps:
- Starting Material Preparation: Begin with 5,5-dimethylcyclohexane-1,3-dione as the precursor.
- Formation of Hydroxyimino Groups: React the diketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the bis(hydroxyimino) derivative.
- Purification: The product can be purified through recrystallization or chromatography.
The applications of 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one are diverse and include:
- Analytical Chemistry: Used as a reagent for the determination of metal ions in various samples.
- Pharmaceuticals: Potentially useful in drug formulation due to its biological activity.
- Material Science: May serve as a building block in polymer synthesis or as an additive in coatings.
Interaction studies involving 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one focus on its reactivity with various biological targets. Preliminary studies might explore:
- Metal Ion Complexation: Investigating how this compound interacts with transition metal ions could reveal insights into its potential as a chelating agent.
- Biological Targets: Understanding its interaction with enzymes or receptors could provide valuable information regarding its therapeutic potential.
Several compounds share structural similarities with 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane | C8H14N2O2 | 0.94 | Contains two hydroxyimino groups at different positions. |
| 5,5-Dimethylcyclohexane-1,3-dione | C8H12O2 | 0.94 | Lacks hydroxyimino groups; serves as a precursor. |
| 3,3,5,5-Tetramethylcyclohexanone | C10H18O | 0.83 | More methyl groups; lacks hydroxyimino functionality. |
| 4-Methyl-2,3-pentanedione | C6H10O2 | 0.89 | Features a different carbon skeleton; less steric hindrance. |
The uniqueness of 2,3-Bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one lies in its specific arrangement of functional groups that confer distinctive chemical properties and potential biological activities not found in similar compounds.








